molecular formula C9H20ClN3O3S B2548044 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride CAS No. 2126160-14-1

1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride

Cat. No.: B2548044
CAS No.: 2126160-14-1
M. Wt: 285.79
InChI Key: JGPRCLRHEUJOGJ-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride is a useful research compound. Its molecular formula is C9H20ClN3O3S and its molecular weight is 285.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of O-substituted Derivatives

    A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and exhibited bioactivity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, particularly showing significant activity against BChE (Khalid et al., 2013).

  • Carbonic Anhydrase Inhibitors

    Novel sulfanilamide/acetazolamide derivatives obtained through the tail approach were tested as inhibitors of carbonic anhydrase isozymes, finding several low nanomolar CA I and CA II inhibitors, suggesting potential applications in treating conditions related to these enzymes (Turkmen et al., 2005).

  • Antimicrobial Activity of Heterocycles

    The treatment of certain compounds with 4-acetyl benzene sulfonyl chloride led to the creation of sulfonamide derivatives with promising antimicrobial activity against various pathogens, indicating potential for development as antimicrobial agents (El‐Emary et al., 2002).

Structural Elucidation and Potential as Antitumor Agents

  • Structural Verification of Sulfonamide Drugs

    Research on the synthesis of sulfonamides from p-toluenesulfonyl chloride and various amines resulted in drugs with confirmed structures via elemental analysis, FT-IR spectroscopy, and thermogravimetry. These drugs demonstrated significant antibacterial potential, with implications for their safety as future medicinal drugs (Hussain et al., 2022).

  • Antitumor Drugs Using Sulfonamide as Parent Compound

    The design and synthesis of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard were explored, yielding compounds with high antitumor activity and low toxicity, suggesting the potential for these derivatives as potent antitumor agents with minimal side effects (Huang et al., 2002).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S.ClH/c1-11(2)7-9(13)12-5-3-4-8(6-12)16(10,14)15;/h8H,3-7H2,1-2H3,(H2,10,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPRCLRHEUJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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